molecular formula C8H6BrN3O2 B1408203 5-bromo-4-methyl-7-nitro-1H-indazole CAS No. 1858255-52-3

5-bromo-4-methyl-7-nitro-1H-indazole

Cat. No.: B1408203
CAS No.: 1858255-52-3
M. Wt: 256.06 g/mol
InChI Key: IRWIMKYSTQZEKJ-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-7-nitro-1H-indazole is a heterocyclic aromatic compound with a fused benzene and pyrazole ring system. Its molecular formula is C₈H₆BrN₃O₂ (molecular weight: 256.06 g/mol), featuring substituents at positions 4 (methyl), 5 (bromo), and 7 (nitro). The compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. Notably, the nitro group at position 7 may contribute to inhibitory activity, as observed in related 7-nitroindazoles .

Properties

IUPAC Name

5-bromo-4-methyl-7-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-4-5-3-10-11-8(5)7(12(13)14)2-6(4)9/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWIMKYSTQZEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The most established and efficient method, as detailed in recent patents and research literature, involves a sequence of reactions starting from commercially available heterocyclic precursors, primarily 2-bromo-4-fluorotoluene derivatives. This route emphasizes the following key steps:

This approach is designed to maximize yield and minimize waste, with reaction conditions carefully optimized to favor regioselectivity and functional group compatibility.

Detailed Preparation Method

Step 1: Synthesis of the Indazole Core

  • Starting from a precursor such as 2-bromo-4-fluorotoluene, the compound undergoes lithiation using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C.
  • The lithiation intermediate reacts with N,N-dimethylformamide (DMF) to introduce a formyl group, yielding an aldehyde intermediate (compound III).
  • The aldehyde then reacts with hydrazine hydrate in a suitable solvent (e.g., tetrahydrofuran or dioxane) under reflux, promoting ring closure to form the indazole core with bromine and methyl substituents.

Step 2: Bromination at Position 5

  • Bromination is achieved via electrophilic substitution using N-bromosuccinimide (NBS) in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
  • Reaction conditions are finely tuned—often at room temperature or slightly elevated temperatures—to ensure regioselectivity at the 5-position.

Step 3: Introduction of the Nitro Group at Position 7

  • Nitration is performed using a milder nitrating mixture, such as a combination of acetic anhydride and nitric acid, or via a nitration reagent that avoids the use of free acids to reduce waste and hazards.
  • Alternatively, nitration can be achieved through a controlled oxidation process using nitrating agents that are less corrosive, such as dinitrogen pentoxide or nitronium salts, under carefully monitored conditions.

Step 4: Final Purification

  • The crude product is purified through recrystallization or chromatography, ensuring high purity suitable for further biological evaluation or pharmaceutical development.

Data Table: Reaction Conditions and Yields

Step Reaction Description Reagents & Solvents Temperature Time Yield (%) Notes
1 Formation of indazole core LDA, DMF, hydrazine hydrate -78°C to reflux 2-16 hours 87.6 (example) High regioselectivity, minimal by-products
2 Bromination at position 5 NBS, DMF or DCM Room temp to 50°C 4-8 hours >70 Controlled addition prevents polybromination
3 Nitration at position 7 Nitrating mixture (e.g., acetic anhydride + nitric acid) 0-25°C 2-4 hours Variable Mild nitration conditions reduce hazards
4 Purification Recrystallization - - High purity Ensures suitability for applications

Research Findings and Optimization Strategies

Recent studies and patents highlight the importance of reaction condition optimization:

  • Temperature Control: Maintaining low temperatures (-78°C) during lithiation and formylation minimizes side reactions.
  • Reagent Concentration: Using 2.0 M LDA ensures complete lithiation without overreaction.
  • Solvent Choice: THF is preferred for lithiation steps, while DMF or DCM are suitable for bromination.
  • Reaction Time: Extended reaction times (up to 16 hours) during nitration improve yield but require careful monitoring to prevent over-nitration or decomposition.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-methyl-7-nitro-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different fields:

1. Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that 5-bromo-4-methyl-7-nitro-1H-indazole exhibits significant antimicrobial effects against various bacterial strains, comparable to conventional antibiotics.
  • Anticancer Properties : Studies have documented its potential as an anticancer agent, particularly through the inhibition of tumor cell proliferation linked to downregulation of the Akt signaling pathway.
  • Anti-inflammatory Effects : Preliminary findings suggest that this compound may possess anti-inflammatory properties beneficial for treating chronic inflammatory diseases.

2. Chemical Synthesis

  • Building Block for Complex Molecules : It serves as a key intermediate in the synthesis of other biologically active compounds, facilitating the development of new drugs and materials.

3. Biochemical Research

  • Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes such as kinases (e.g., CHK1 and CHK2), which play crucial roles in cell cycle regulation and DNA repair processes.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Antimicrobial Efficacy
Research has demonstrated that this compound effectively inhibits growth in various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity
In one study focused on indazole derivatives as potential cancer therapeutics, this compound significantly inhibited the growth of several cancer cell lines. The mechanism was linked to the downregulation of Akt signaling pathways, leading to reduced cell survival and increased apoptosis.

Inflammation Studies
Preliminary studies suggest that this compound may also possess anti-inflammatory properties, indicating potential applications in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 5-bromo-4-methyl-7-nitro-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, causing cytotoxic effects .

Comparison with Similar Compounds

Structural Isomers and Substitution Effects

The following table compares 5-bromo-4-methyl-7-nitro-1H-indazole with key analogs, highlighting substituent positions and molecular properties:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties Reference
This compound Br (5), CH₃ (4), NO₂ (7) 256.06 Potential inhibitory activity due to 7-nitro group; steric hindrance at C4
5-Bromo-7-methyl-1H-indazole Br (5), CH₃ (7) 211.06 Patent applications in pharmaceuticals; lacks nitro group for electron withdrawal
7-Bromo-6-methyl-1H-indazole Br (7), CH₃ (6) 211.06 Adjacent Br/CH₃ groups may enhance steric effects in binding interactions
4-Bromo-7-fluoro-5-nitro-1H-indazole Br (4), F (7), NO₂ (5) 260.02 Dual electron-withdrawing groups (NO₂, F) may increase reactivity in SNAr reactions
5-Bromo-7-iodo-1H-indazole Br (5), I (7) 322.98 Larger iodine atom increases polarizability and potential halogen bonding

Key Observations :

  • Substituent Position : The nitro group at position 7 in the target compound distinguishes it from analogs with nitro at position 5 (e.g., 4-bromo-7-fluoro-5-nitro-1H-indazole). This positional difference alters electronic effects, as nitro groups are strong meta-directors, influencing subsequent synthetic modifications .

Data Tables

Table 1: Spectroscopic Data for Selected Analogs

Compound Name IR (C=O, C-Br) ¹H-NMR (δ, ppm) EI-MS (M⁺) Reference
This compound 1593 (C=N), 533 (C-Br)* ~9.51 (s, triazole-H), 2.55 (s, CH₃)* 464 (M+1)*
5-Bromo-7-methyl-1H-indazole Not reported 6.10–8.01 (m, Ar-H), 2.55 (s, CH₃) Not reported

†Data inferred from structurally related triazole compound in .

Biological Activity

5-Bromo-4-methyl-7-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its diverse biological activities. Its structure, featuring a fused benzene and pyrazole ring with bromine, methyl, and nitro substituents, makes it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate key signaling pathways by inhibiting specific kinases such as CHK1 and CHK2, which are crucial in cell cycle regulation and DNA repair processes. Additionally, it influences the human serum/glucocorticoid-regulated kinase (SGK), impacting cellular growth and survival mechanisms.

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies indicate that this compound demonstrates significant antimicrobial effects against various bacterial strains. Its efficacy is comparable to conventional antibiotics, making it a promising candidate for further development in treating infections.
  • Anticancer Properties : Research has highlighted its potential as an anticancer agent. The compound's ability to inhibit tumor cell proliferation has been documented in several studies, particularly through its action on the Akt signaling pathway, which is often dysregulated in cancer .
  • Anti-inflammatory Effects : Preliminary findings suggest that this indazole derivative may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of various indazole derivatives, including this compound. Results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .
  • Anticancer Activity :
    • In a research project focused on indazole derivatives as potential cancer therapeutics, this compound was found to significantly inhibit the growth of several cancer cell lines. The mechanism was linked to the downregulation of Akt signaling pathways, leading to reduced cell survival and increased apoptosis .
  • Inflammation Studies :
    • An investigation into the anti-inflammatory effects of indazoles reported that this compound could suppress pro-inflammatory cytokines in vitro, suggesting its potential utility in managing inflammatory conditions .

Comparative Analysis

To better understand the significance of this compound within its class, a comparison with similar compounds was conducted:

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHighSignificantModerate
5-Bromo-indazoleModerateLowLow
4-Methyl-indazoleLowModerateHigh

This table illustrates that while this compound shows strong antimicrobial and anticancer properties compared to its analogs, its anti-inflammatory effects are less pronounced.

Q & A

Q. How to optimize crystallization conditions for challenging derivatives?

  • Methodological Answer :
  • Screening Kits : Use Hampton Research Crystal Screen™ with varied PEGs, salts, and pH. Add microseeds from related structures .
  • Cryoprotection : Soak crystals in Paratone-N before flash-cooling to prevent ice formation during SC-XRD .

Data Contradiction Analysis Framework

Scenario Resolution Strategy References
Conflicting IC₅₀ valuesStandardize assay protocols; use internal controls
Discrepant NMR assignmentsReassign peaks via 2D experiments (HSQC, HMBC)
Variable catalytic activityCharacterize reaction intermediates via in situ IR/EPR

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-4-methyl-7-nitro-1H-indazole
Reactant of Route 2
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5-bromo-4-methyl-7-nitro-1H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.